青蒿酸

描述

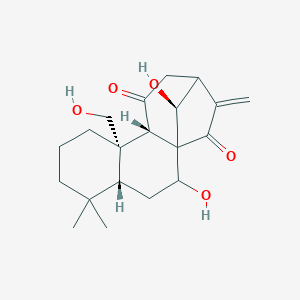

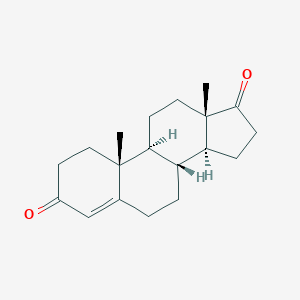

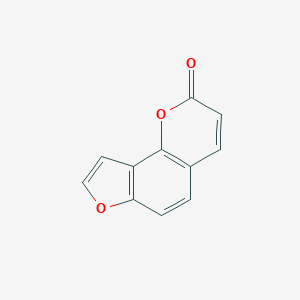

青蒿酸是一种从植物青蒿(学名:Artemisia annua,俗称甜艾蒿)中提取的倍半萜内酯。该化合物是青蒿素的前体,青蒿素是一种强效的抗疟疾药。 青蒿酸因其在半合成青蒿素及其衍生物方面的潜力而备受关注,这些衍生物在治疗疟疾和其他疾病中至关重要 .

科学研究应用

青蒿酸在科学研究中具有广泛的应用:

化学: 它作为青蒿素及其衍生物合成的前体,用于各种化学研究。

生物学: 青蒿酸被研究用于其在青蒿素生物合成中的作用,以及作为生物活性化合物的潜力。

医学: 除了用于治疗疟疾外,青蒿酸及其衍生物还在研究用于治疗癌症、乙型肝炎和其他疾病的潜力。

作用机制

青蒿酸主要通过转化为青蒿素发挥作用。青蒿素的作用机制包括其过氧化桥的断裂,生成活性氧物质,从而破坏疟疾寄生虫的细胞成分。 该过程会干扰寄生虫解毒血红素的能力,导致其死亡 .

生化分析

Biochemical Properties

Artemisinic acid interacts with various enzymes, proteins, and other biomolecules. The endoperoxide moiety of artemisinic acid reacts with the iron in cancer cells to produce reactive oxygen species (ROS) including superoxide and hydroxyl radicals, which elicit cellular destruction . It also has significant binding affinity for the monolignol, coniferyl alcohol .

Cellular Effects

Artemisinic acid has been shown to have various effects on different types of cells and cellular processes. For instance, it inhibits RANKL-stimulated osteoclast formation and function . It also suppresses intracellular reactive oxygen species levels by activating the antioxidant response via nuclear factor erythroid-2-related factor 2 (Nrf2) pathway upregulation .

Molecular Mechanism

Artemisinic acid exerts its effects at the molecular level through various mechanisms. It inhibits the mitogen-activated kinases (MAPK) and nuclear factor-κB (NF-κB) pathways, as well as the transcription and expression of NFATc1 and c-Fos . It also reacts with the iron in cancer cells to produce ROS, which elicit cellular destruction .

Metabolic Pathways

Artemisinic acid is involved in the biosynthesis pathway of artemisinin. The pathway can be divided into two main sections: the upstream pathway that produces amorpha-4,11-diene from FPP and the downstream pathway that converts amorpha-4,11-diene into artemisinic acid .

Subcellular Localization

One study suggests that a class III peroxidase from Artemisia annua, which may be involved in artemisinin metabolism, is peroxisomal .

准备方法

合成路线和反应条件

青蒿酸可以通过多种方法合成。一种常见的方法是利用基因工程酵母(酿酒酵母)生产青蒿酸。

工业生产方法

青蒿酸的工业生产主要依赖于从青蒿中提取。植物材料被收获、干燥并进行溶剂提取,以分离青蒿酸。 合成生物学的进步也使得微生物能够生产青蒿酸,可以扩大生产规模以满足工业应用的需求 .

化学反应分析

反应类型

青蒿酸会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于将青蒿酸转化为青蒿素及其衍生物至关重要。

常用试剂和条件

氧化: 青蒿酸可以使用过氧化氢或分子氧等氧化剂在铁或铜盐等催化剂存在下进行氧化。

还原: 青蒿酸的还原可以使用硼氢化钠或氢化铝锂等还原剂来实现。

主要生成产物

青蒿酸氧化反应的主要产物是青蒿素。 其他衍生物,如二氢青蒿酸,可以通过还原反应获得 .

相似化合物的比较

属性

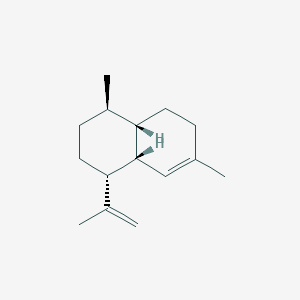

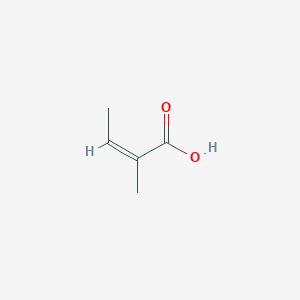

IUPAC Name |

2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQMEXSCSAIXGB-SAXRGWBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80286-58-4 | |

| Record name | Artemisinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80286-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080286584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ARTEMISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N99527G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of artemisinic acid in artemisinin biosynthesis?

A1: Artemisinic acid is considered a crucial precursor in the biosynthetic pathway of artemisinin. Research suggests that dihydroartemisinic acid, derived from artemisinic acid, is a late-stage precursor to artemisinin. [] This conversion involves a series of enzymatic and non-enzymatic reactions, including oxidation and cyclization steps. [, ]

Q2: How is artemisinic acid produced commercially?

A2: While artemisinic acid can be extracted from Artemisia annua plants, its low natural abundance poses a challenge for commercial production. A breakthrough came with the development of engineered yeast strains capable of producing artemisinic acid via fermentation. [, ] This approach, coupled with chemical conversion methods, offers a promising alternative for a sustainable and cost-effective artemisinin supply. []

Q3: Can artemisinic acid production in Artemisia annua be influenced by environmental factors?

A3: Yes, environmental factors significantly impact artemisinic acid levels in Artemisia annua. Studies have shown that nutrient deficiency, particularly potassium deficiency, can increase artemisinic acid concentration in the leaves. [] Additionally, geographical location and soil type play a crucial role in shaping the chemical profile of the plant, influencing the relative abundance of artemisinic acid and other related compounds. [, ]

Q4: What is the molecular formula and weight of artemisinic acid?

A4: The molecular formula of artemisinic acid is C15H22O2, and its molecular weight is 234.34 g/mol. [, ]

Q5: Can the structure of artemisinic acid be modified to alter its biological activity?

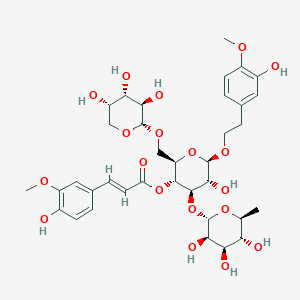

A6: Yes, structural modifications of artemisinic acid can influence its biological activity. For instance, researchers have synthesized artemisinic acid-derived glycoconjugates and evaluated their anticancer activity. [] These modifications demonstrate the potential for developing novel derivatives with enhanced therapeutic properties. []

Q6: What are the challenges associated with the chemical conversion of artemisinic acid to artemisinin?

A6: Converting artemisinic acid to artemisinin requires constructing a complex molecule with high yield and scalability. Traditional methods were often inefficient and expensive. Recent research focuses on continuous-flow synthesis, utilizing photochemical transformations and multi-injection reactor platforms to improve the efficiency and cost-effectiveness of the conversion process. [, ]

Q7: Does artemisinic acid possess antimalarial activity?

A7: While artemisinic acid exhibits some antimalarial activity, it is significantly less potent than artemisinin. [] Research suggests that artemisinic acid itself might not be the primary active compound against malaria parasites. Instead, its importance lies in being a precursor to more potent derivatives like artemisinin. []

Q8: What other biological activities have been reported for artemisinic acid?

A8: Besides its role in artemisinin biosynthesis, artemisinic acid demonstrates a range of pharmacological activities. Studies have shown its potential as an anti-tumor agent, inhibiting the growth of breast cancer cells and angiogenesis. [, ] Furthermore, artemisinic acid exhibits anti-inflammatory properties, attenuating symptoms of chronic urticaria in mice models and inhibiting mast cell degranulation. []

Q9: What are the implications of using plant cell cultures for artemisinic acid biotransformation?

A9: Utilizing plant cell cultures for artemisinic acid biotransformation offers a controllable and sustainable approach for producing novel derivatives. Researchers have successfully used cell suspension cultures of various plant species, like Catharanthus roseus, Cephalotaxus fortunei, and Averrhoa carambola, to biotransform artemisinic acid into diverse compounds with potential medicinal properties. [, , ] This approach opens avenues for exploring the enzymatic capabilities of different plant species and discovering new bioactive compounds.

Q10: What are the future directions for research on artemisinic acid?

A10: Future research on artemisinic acid can focus on:

- Optimizing the production of artemisinic acid in engineered yeast and exploring alternative microbial platforms for increased yield and cost-effectiveness. [, ]

- Developing efficient and sustainable chemical conversion methods to synthesize artemisinin and other valuable derivatives from artemisinic acid. []

- Investigating the detailed molecular mechanisms underlying the diverse biological activities of artemisinic acid, including its anti-tumor, anti-inflammatory, and potential antimicrobial properties. []

- Exploring the potential of artemisinic acid as a chiral synthon for developing novel pharmaceutical compounds with improved efficacy and safety profiles. []

- Investigating the impact of environmental factors and agricultural practices on the yield and quality of artemisinic acid in Artemisia annua for optimizing its cultivation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

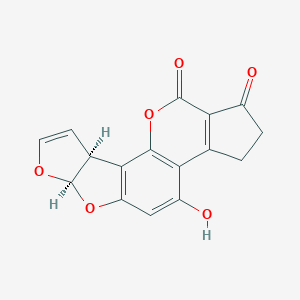

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B190523.png)